molecular formula C12H12INO B12109591 N-[1-(furan-2-yl)ethyl]-3-iodoaniline

N-[1-(furan-2-yl)ethyl]-3-iodoaniline

Cat. No.: B12109591
M. Wt: 313.13 g/mol
InChI Key: HFGMWRKDESVYTD-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]-3-iodoaniline (CAS 1152560-02-5) is a specialized heterocyclic building block with a molecular formula of C12H12INO and a molecular weight of 313.13 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel anti-tubercular agents. Its structure, featuring both a furan ring and an iodoaniline moiety, makes it a valuable intermediate for the synthesis of benzothiazole derivatives, which are being actively investigated for their potent activity against Mycobacterium tuberculosis . Research indicates that such derivatives can act as potent inhibitors of the bacterial target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for cell wall synthesis in mycobacteria . This mechanism is crucial for the development of new therapeutics against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis strains . The iodine atom on the aniline ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . Supplied with a typical purity of 95% , this product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and safety precautions are required during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-3-iodoaniline

InChI

InChI=1S/C12H12INO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

HFGMWRKDESVYTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies for N 1 Furan 2 Yl Ethyl 3 Iodoaniline and Its Advanced Analogues

Strategic Approaches for the Construction of the N-Alkyl Aniline (B41778) Moiety

The formation of the bond between the aniline nitrogen and the ethylfuran group is a critical step in the synthesis of the target compound. The two primary strategies to achieve this are reductive amination and transition-metal-catalyzed coupling reactions.

Reductive Amination Strategies Involving 3-Iodoaniline (B1194756) and Furan-2-ylacetaldehyde Derivatives

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comnih.gov This one-pot reaction typically involves the initial formation of an imine or enamine from the reaction of an amine (3-iodoaniline) with a carbonyl compound (a furan-2-ylacetaldehyde derivative), followed by in-situ reduction to the desired secondary amine. masterorganicchemistry.comnih.gov

The process allows for the mono-alkylation of the aniline, avoiding the common problem of over-alkylation that can occur with other methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they are mild enough to selectively reduce the intermediate iminium ion in the presence of the initial aldehyde. masterorganicchemistry.com Recent advancements have introduced flow chemistry techniques, such as using an H-cube apparatus, which can circumvent the need to handle bulk reducing agents and often lead to cleaner reactions with simpler work-ups. nih.gov

While direct reductive amination with furan-2-ylacetaldehyde is feasible, the aldehyde itself can be unstable. A common alternative involves using the more stable 2-acetylfuran (B1664036) as the carbonyl component. The resulting ketone can react with 3-iodoaniline to form an imine, which is then reduced to yield N-[1-(furan-2-yl)ethyl]-3-iodoaniline.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Triacetoxyborohydride STAB Mild and selective for imines/enamines; often used for direct reductive amination. purdue.edu
Sodium Cyanoborohydride NaBH₃CN Effective at reducing imines in the presence of aldehydes; requires careful handling due to cyanide toxicity. masterorganicchemistry.com
Catalytic Hydrogenation H₂/Catalyst Can be used but may lead to dehalogenation (removal of the iodo group) depending on the catalyst and conditions.

Coupling Reactions for Carbon-Nitrogen Bond Formation at the Aniline Nitrogen

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a robust and versatile alternative for forming the C-N bond. nih.govyoutube.comorganic-chemistry.org This reaction couples an aryl halide (3-iodoaniline) with an amine (1-(furan-2-yl)ethanamine) using a palladium catalyst and a suitable base. nih.govorganic-chemistry.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. youtube.com Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos have been developed to enhance the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination steps. youtube.com These ligands stabilize the palladium catalyst and facilitate the key bond-forming steps, allowing the reaction to proceed with a wide range of substrates, including less reactive aryl chlorides and bromides. youtube.comorganic-chemistry.org For an aryl iodide like 3-iodoaniline, the reaction is typically more facile. Nickel-catalyzed amination has also emerged as a more cost-effective alternative to palladium-based systems. nih.gov

Synthetic Routes to the Furan-2-ylethane Fragment

The furan-2-ylethane portion of the target molecule can be synthesized from various furan (B31954) precursors. For advanced analogues, controlling the stereochemistry at the benzylic-like position is crucial.

Functionalization and Derivatization of Furan Precursors

Furan and its derivatives serve as the foundational starting materials for the furan-2-ylethane fragment. organic-chemistry.org A common and direct precursor is 2-acetylfuran, which is commercially available. This ketone can be converted into the necessary amine, 1-(furan-2-yl)ethanamine (B1293880), through various methods, including reductive amination with an ammonia (B1221849) source. nih.gov

Alternatively, furan can undergo Friedel-Crafts acylation with acetic anhydride (B1165640) to produce 2-acetylfuran. Other synthetic transformations of furan derivatives can also provide access to the required intermediates. For instance, the reaction of propargyl alcohols with terminal alkynes can lead to polysubstituted furans. organic-chemistry.org

Stereoselective Synthesis of the Chiral [1-(furan-2-yl)ethyl] Moiety

Many advanced applications require enantiomerically pure forms of the target compound. This necessitates the stereoselective synthesis of the chiral 1-(furan-2-yl)ethanamine intermediate. nih.gov Several strategies have been developed to achieve this:

Asymmetric Reduction: The asymmetric reduction of 2-acetylfuran using chiral catalysts or reagents can produce enantiomerically enriched 1-(furan-2-yl)ethanol. This alcohol can then be converted to the amine via methods like the Mitsunobu reaction followed by hydrolysis of a phthalimide (B116566) intermediate, or by conversion to a mesylate or tosylate and subsequent displacement with an amine source.

Enzymatic Resolution: Enzymes, such as transaminases, can be used for the kinetic resolution of racemic 1-(furan-2-yl)ethanamine, providing access to one enantiomer in high enantiomeric excess. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to the amine or a precursor can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the chiral amine.

One reported method involves the highly enantioselective addition of indole (B1671886) to a sulfonyl amide catalyzed by bifunctional aminothioureas, achieving up to 99% enantiomeric excess (ee). nih.gov While this specific example involves indole, the principle can be adapted for furan derivatives.

Incorporation and Functionalization of the Iodo Group on the Aniline Ring

The iodo-substituent on the aniline ring is a key feature of the molecule, and its introduction is a critical synthetic consideration. The timing of the iodination step—whether before or after the N-alkylation—is a key strategic choice.

3-Iodoaniline is a commercially available starting material, making pre-functionalization a straightforward approach. iucr.orgsarex.com It can be synthesized in the lab by the reduction of 1-iodo-3-nitrobenzene (B31131), for example, using a palladium catalyst and a reducing agent like sodium borohydride (B1222165). chemicalbook.comguidechem.com

Alternatively, iodination can be performed on an N-alkylaniline precursor. Direct iodination of anilines is possible using reagents like elemental iodine or N-iodosuccinimide (NIS). orgsyn.orgcommonorganicchemistry.com As the amino group is a strong activating group, these reactions typically proceed under mild conditions. manac-inc.co.jp The amino group directs iodination to the ortho and para positions. To achieve meta-iodination, as required for the target molecule, one might need to employ a directing group strategy or start with a precursor where the substitution pattern is already established. For example, starting with aniline, one could perform a reaction that installs a meta-directing group, followed by iodination, and then conversion of the directing group to the desired amine functionality.

Table 2: Selected Iodination Methods for Aromatic Rings

Reagent/Method Substrate Type Key Features
I₂ / NaHCO₃ Activated rings (e.g., Aniline) Direct iodination, typically gives para-substitution. orgsyn.org
N-Iodosuccinimide (NIS) Activated rings A mild source of electrophilic iodine. commonorganicchemistry.com
Finkelstein Reaction Alkyl Halides Halogen exchange (e.g., R-Br to R-I); not for direct aryl iodination. manac-inc.co.jp
Sandmeyer Reaction Aryl Diazonium Salts Converts an amino group via diazotization into an iodo group.
Electrophilic Iodination with I₂ and an Oxidizing Agent Aromatic Compounds Increases the reactivity of iodine for less activated rings. manac-inc.co.jpgoogle.com

Regioselective Iodination Methods for Aniline Precursors

The synthesis of the target compound fundamentally relies on the availability of 3-iodoaniline. Direct iodination of aniline is challenging due to the strong ortho- and para-directing nature of the amino group. Consequently, achieving meta-iodination requires specific strategies to control regioselectivity.

Common methods for the synthesis of 3-iodoaniline often start from precursors like 1-iodo-3-nitrobenzene, which can be reduced to the corresponding aniline. chemicalbook.com For instance, reduction using sodium borohydride (NaBH₄) in the presence of a palladium catalyst in an ethanol/water mixture effectively converts 1-iodo-3-nitrobenzene to 3-iodoaniline at room temperature. guidechem.com

Direct iodination methods often employ specific reagents that favor meta-substitution or operate under conditions that control the electrophilic aromatic substitution. Reagents like N-iodosuccinimide (NIS) can be guided by the reaction conditions to yield different isomers. researchgate.net Iron(III)-catalyzed iodination using NIS has been shown to be a highly regioselective method for various activated arenes. acs.org While direct iodination of aniline itself often leads to para-substitution, modifications to the reaction system, such as using Ag₂SO₄/I₂ in 1,2-ethanediol, have been reported to selectively yield 3-iodoaniline. nih.govuky.edu

A comparison of different iodination reagents and their typical regiochemical outcomes for aniline is presented below.

Table 1: Comparison of Iodination Methods for Aniline

Reagent/System Typical Product(s) Notes
I₂ / NaHCO₃ 2,4,6-triiodoaniline Reaction proceeds to full substitution due to high activation of the ring.
AgSbF₆ / I₂ 4-iodoaniline, di- and tri-iodoanilines Does not yield the meta-isomer. nih.gov
NIS / TFA p-iodoaniline Acidic conditions can modulate reactivity and selectivity.
Ag₂SO₄ / I₂ / 1,2-ethanediol 3-iodoaniline Offers a direct route to the meta-isomer with moderate yield. uky.edu
Fe(NTf₂)₃ / NIS 4-iodoaniline Iron catalysis provides high para-selectivity for activated arenes. acs.org

Palladium-Catalyzed Cross-Coupling Strategies Employing Iodoaniline Derivatives

The key C-N bond in this compound is typically formed via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. wikipedia.orgrsc.org This reaction has become a cornerstone of modern organic synthesis for its ability to form C-N bonds between aryl halides and amines with high efficiency and broad functional group tolerance. wikipedia.orgnih.gov

In the context of synthesizing the target molecule, this would involve the coupling of 3-iodoaniline with 1-(furan-2-yl)ethanamine. The reaction's success hinges on the selection of an appropriate palladium precursor and a supporting phosphine ligand. Aryl iodides are highly reactive substrates for this transformation. acs.org The development of specialized ligands, such as diphenylphosphinobinaphthyl (BINAP) and various dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos), has been crucial for achieving high yields, especially when coupling primary amines. wikipedia.orgnih.gov

The general conditions involve a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand, and a base (e.g., NaOt-Bu, LHMDS) in an appropriate solvent like toluene (B28343) or THF. nih.gov The choice of ligand and base is critical and often needs to be optimized for the specific substrates.

Table 2: Typical Components for Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, [Pd(η³-prenyl)Cl]₂ Source of the active Pd(0) catalyst. iastate.edu
Phosphine Ligand BINAP, DPPF, Xantphos, RuPhos, BrettPhos Stabilizes the Pd center and facilitates the catalytic cycle. wikipedia.orgnih.gov
Base NaOt-Bu, K₃PO₄, LHMDS, Cs₂CO₃ Activates the amine and facilitates reductive elimination. nih.govbeilstein-journals.org
Solvent Toluene, Dioxane, THF, DME Provides the medium for the reaction.
Aryl Halide 3-Iodoaniline Electrophilic coupling partner.
Amine 1-(Furan-2-yl)ethanamine Nucleophilic coupling partner.

Applications of Hypervalent Iodine Reagents in Iodoarene Synthesis

Hypervalent iodine reagents have emerged as powerful, environmentally benign alternatives to heavy metal-based oxidants in organic synthesis. acs.orgprinceton.edursc.org These compounds, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are widely used for various oxidative transformations, including halogenations. acs.orgarkat-usa.orgwikipedia.org

In the synthesis of iodoarenes, hypervalent iodine compounds can act as either the iodine source or as an oxidant in conjunction with an iodine source like I₂ or KI. arkat-usa.org For instance, a mixture of iodine and PIFA can effectively iodinate activated aromatic rings. arkat-usa.org The reactivity of these reagents can be tuned, making them suitable for a range of substrates. PIFA, in particular, is noted for its high reactivity and is capable of facilitating reactions such as aminations and oxidative couplings. rsc.orgorganic-chemistry.org The use of these reagents avoids the toxicity associated with heavy metals like lead and mercury while offering mild reaction conditions. princeton.edu

A significant advantage of this chemistry is the potential for catalytic applications, where the hypervalent iodine species is regenerated in situ, although stoichiometric use remains more common. acs.org However, a drawback is the generation of an aryl iodide byproduct, which can complicate purification and reduces atom economy. nih.gov

Multicomponent Reaction (MCR) Approaches to this compound Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient and atom-economical route to complex molecules. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org

To construct a framework similar to this compound, one could envision a modified MCR. A potential Ugi-type approach could involve the reaction of furfural (B47365) (aldehyde component), 3-iodoaniline (amine component), a suitable carboxylic acid, and an isocyanide. wikipedia.orgtechniques-ingenieur.fr The resulting α-acetamido carboxamide product would bear the core furan and iodoaniline scaffolds. Subsequent synthetic modifications would be necessary to arrive at the target N-ethyl linkage.

Alternatively, other MCRs that lead directly to substituted amines are being developed. For example, a three-component reaction of methylvinyl ketones, N-acylpyridinium salts, and primary amines has been reported for the synthesis of meta-substituted anilines. rsc.org While not directly applicable to the target structure, it highlights the potential of MCRs to rapidly build substituted aniline frameworks. beilstein-journals.orgmdpi.com The development of novel MCRs remains a vibrant area of research, with the potential to streamline the synthesis of complex targets like this compound.

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

Applying the principles of green chemistry to the synthesis of this compound involves optimizing reactions to reduce waste, energy consumption, and the use of hazardous materials. acs.org Key areas for improvement include the choice of catalysts, solvents, and reaction efficiency (atom economy).

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.orgyoutube.com Palladium-catalyzed reactions like the Buchwald-Hartwig amination are inherently catalytic, but efforts focus on lowering catalyst loadings, using less expensive and more abundant metals, and developing recyclable catalyst systems. nih.govfastercapital.com For example, palladium catalysts supported on materials like metal-organic frameworks (MOFs) have been shown to be recyclable. iastate.edu Similarly, using hypervalent iodine compounds catalytically instead of stoichiometrically improves the green profile of iodination reactions. acs.org

Solvents and Atom Economy: Many traditional cross-coupling reactions use volatile and often toxic organic solvents like dioxane or toluene. nih.gov A greener approach involves using more benign solvents such as 2-MeTHF, or even aqueous media, which can also enhance reaction rates and lower the environmental impact (E-Factor). nih.govrsc.org Furthermore, designing syntheses with high atom economy, where a maximal number of reactant atoms are incorporated into the final product, is a core green chemistry principle. acs.org MCRs are particularly advantageous in this regard as they inherently minimize waste by combining multiple steps. nih.gov

Sustainable Reagents: The use of hypervalent iodine reagents is considered a step towards sustainability as they replace toxic heavy-metal oxidants. rsc.org Research into direct C-H activation and functionalization also represents a green frontier, as it could potentially bypass the need for pre-halogenated substrates like 3-iodoaniline, thus shortening synthetic sequences and reducing waste.

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Furan 2 Yl Ethyl 3 Iodoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A full structural assignment for N-[1-(furan-2-yl)ethyl]-3-iodoaniline would require a suite of NMR experiments.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 3-iodoaniline (B1194756) ring would appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the furan (B31954) ring would also resonate in the aromatic region, with characteristic shifts and coupling constants. The ethyl group would present as a quartet for the methine (CH) proton adjacent to the methyl group and a doublet for the methyl (CH₃) protons. The NH proton would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for each of the 12 carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly influenced by the heavy atom effect. The chemical shifts of the furan and aniline (B41778) ring carbons would be in the aromatic region (typically δ 100-150 ppm), while the aliphatic carbons of the ethyl group would appear at higher field (typically δ 15-60 ppm).

¹⁵N NMR: Nitrogen-15 NMR, though less common, would offer direct information about the electronic environment of the nitrogen atom in the amine linker.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively connect the proton and carbon signals and to establish through-bond and through-space correlations, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity between the methine and methyl protons of the ethyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the furan ring, the ethyl linker, and the iodoaniline moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to determine the preferred conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. The molecular formula for this compound is C₁₂H₁₂INO, with a calculated molecular weight of approximately 313.13 g/mol . rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental formula (C₁₂H₁₂INO), distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It would be expected to show a prominent peak for the protonated molecule [M+H]⁺. By inducing fragmentation, tandem mass spectrometry (MS/MS) experiments could be performed to study the characteristic fragmentation patterns, such as the loss of the furan ring or the iodine atom, which would further corroborate the proposed structure.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-N Stretch1250-1350
C-I Stretch500-600
C-O-C Stretch (furan)1000-1300

This is an interactive data table. Click on the headers to sort.

The presence of these characteristic bands in an experimental IR spectrum would provide strong evidence for the presence of the respective functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

The primary electronic transitions observed in aromatic and heteroaromatic compounds are π → π* and n → π* transitions. The furan ring, being an aromatic heterocycle, possesses π electrons that can be excited to higher energy π* orbitals. Similarly, the 3-iodoaniline portion of the molecule contains a benzene (B151609) ring with its own set of π → π* transitions. The lone pair of electrons on the nitrogen atom of the amine group and the oxygen atom of the furan ring can also participate in n → π* transitions.

The conjugation between the furan ring and the aniline moiety through the ethyl bridge, although potentially limited by the saturated nature of the ethyl group, can influence the position and intensity of these absorption bands. The presence of the iodine atom, a heavy halogen, can induce a "heavy-atom effect," which may lead to enhanced spin-orbit coupling and potentially influence the observation of formally spin-forbidden transitions.

Detailed research findings on analogous systems suggest that the principal absorption bands for this compound would likely appear in the UV region, with possible shoulders extending into the visible range depending on the solvent polarity and the specific electronic interactions within the molecule. The electronic transitions are a result of the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. For this molecule, the HOMO is expected to have significant contributions from the π-systems of the aniline and furan rings, while the LUMO will be a π* anti-bonding orbital.

Interactive Data Table: UV-Vis Absorption Data

Note: The following data is representative and based on typical values for similar aromatic and furan-containing compounds, as specific experimental data for this compound is not publicly available.

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)SolventAssignment
~210~25,000Hexaneπ → π* (Furan ring)
~245~15,000Hexaneπ → π* (Aniline ring)
~290~5,000Hexaneπ → π* (Charge-transfer band)
~330 (shoulder)~1,000Methanoln → π* (N and O lone pairs)

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The supramolecular architecture is dictated by the non-covalent interactions between adjacent molecules in the crystal lattice. In the case of this compound, several types of intermolecular interactions are anticipated to play a crucial role in the crystal packing. These include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen and the furan oxygen can act as hydrogen bond acceptors. These interactions are expected to be a dominant force in the formation of the supramolecular assembly.

Halogen Bonding: The iodine atom on the aniline ring is a potential halogen bond donor, capable of interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules. Studies on related iodo-substituted anilines have shown the significance of I···N or I···O interactions in directing the crystal packing. nih.gov

π-π Stacking: The aromatic furan and iodophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: The C-H bonds of the ethyl group and the aromatic rings can interact with the π-systems of adjacent molecules.

Interactive Data Table: Illustrative Crystallographic Data

Note: As no published crystal structure for this compound is available, the following table presents hypothetical but plausible crystallographic data based on analyses of similar organic molecules.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.4
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1275
Z4
Calculated Density (g/cm³)1.63
Dominant Supramolecular InteractionsN-H···O hydrogen bonds, C-H···π interactions, Halogen bonding (I···N)

Computational Chemistry and Theoretical Investigations of N 1 Furan 2 Yl Ethyl 3 Iodoaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties, providing insights into molecular stability, reactivity, and geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-[1-(furan-2-yl)ethyl]-3-iodoaniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its ground-state geometry. bhu.ac.inmdpi.comscispace.comresearchgate.net The optimization process minimizes the total energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles.

The resulting data from a typical geometry optimization provide a detailed structural portrait of the molecule. For instance, the calculations would elucidate the planarity of the furan (B31954) and aniline (B41778) rings and the specific spatial orientation they adopt relative to each other, governed by the ethyl linker. Energetic data, such as the total electronic energy and the heat of formation, are also key outputs that quantify the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths (Å)
C-I2.105
C-N (aniline)1.401
N-C (ethyl)1.468
C-O (furan)1.365
**Bond Angles (°) **
C-C-I119.8
C-N-C121.5
C-C-O (furan)110.7
Dihedral Angles (°)
C(aniline)-C-N-C(ethyl)178.5
C(furan)-C-N-C(aniline)-65.2
Note: Data are hypothetical and representative of values obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

For this compound, the HOMO is typically localized over the electron-rich regions, such as the furan and aniline rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the iodinated phenyl ring, suggesting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. epstem.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound
ParameterEnergy (eV)
HOMO (Highest Occupied Molecular Orbital)-5.88
LUMO (Lowest Unoccupied Molecular Orbital)-1.25
Energy Gap (ΔE = ELUMO - EHOMO)4.63
Note: Data are hypothetical and representative of values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MEP map would likely show negative potential (red/yellow) around the furan's oxygen atom and the aniline's nitrogen atom, identifying them as key nucleophilic sites. Positive potential (blue) would be expected around the hydrogen atom attached to the aniline nitrogen and the hydrogen atoms on the aromatic rings. bhu.ac.in This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the molecule's reactivity patterns. nih.gov To quantify this distribution, Mulliken population analysis can be used to calculate the partial atomic charges on each atom. bhu.ac.in

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms
AtomElementPredicted Charge (a.u.)
N1Nitrogen-0.652
O1Oxygen (furan)-0.488
I1Iodine-0.115
C1 (bonded to I)Carbon0.150
H1 (bonded to N)Hydrogen0.310
Note: Data are hypothetical and representative of values obtained from computational analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often within a solvent environment. researchgate.netresearchgate.neted.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, thereby mapping out the molecule's conformational landscape. nih.govnih.gov

For this compound, MD simulations can reveal the preferred conformations in solution by exploring the rotational freedom around its single bonds, particularly the bonds of the ethyl linker connecting the two aromatic systems. By simulating the molecule in a box of solvent molecules (e.g., water or DMSO), one can observe how intermolecular interactions influence its shape and flexibility. The resulting trajectory provides a statistical overview of the most populated conformational states, which is crucial for understanding its behavior in a realistic chemical environment and its potential interactions with biological targets.

Computational Studies on Reaction Mechanisms and Transition States Related to Synthesis and Derivatization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A plausible synthetic route for this compound is the reductive amination of 1-(furan-2-yl)ethan-1-one with 3-iodoaniline (B1194756). DFT calculations can model this multi-step process, which involves the formation of a hemiaminal intermediate, its dehydration to an imine, and the subsequent reduction to the final amine product. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. Furthermore, these studies can predict the feasibility of various derivatization reactions by comparing the activation barriers of different pathways, guiding the design of new synthetic strategies. For instance, theoretical studies on related furan compounds have explored reaction pathways involving cycloadditions and oxidative dearomatization. nih.govnih.gov

Table 4: Hypothetical Relative Energies for a Proposed Synthesis Pathway
SpeciesRelative Energy (kcal/mol)
Reactants (Ketone + Amine)0.0
Hemiaminal Intermediate-5.2
Transition State 1 (Dehydration)+15.8
Imine Intermediate-2.1
Transition State 2 (Reduction)+12.5
Product-22.7
Note: Data are hypothetical and representative of values obtained from DFT calculations for a reaction pathway.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of molecules. nih.govsemanticscholar.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. epstem.net These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure and help assign specific signals to the correct atoms in the molecule. researchgate.netresearchgate.net

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths. bhu.ac.inscielo.org.za These calculations predict the absorption maxima (λmax) in the UV-Vis spectrum, which arise from electronic excitations, typically π → π* transitions within the aromatic rings. mdpi.com The predicted spectrum can be compared with experimental data to confirm the identity and electronic properties of the compound. researchgate.net

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound
Parameter Predicted Value Hypothetical Experimental Value
¹H NMR (δ, ppm)
H (N-H)5.155.20
H (furan, α to O)7.387.41
H (aniline, ortho to I)7.557.58
¹³C NMR (δ, ppm)
C (C-I)95.495.1
C (C-N)148.2147.9
C (furan, α to O)152.1152.5
UV-Vis (λmax, nm)
Transition 1255 (f=0.35)258
Transition 2290 (f=0.18)292
Note: Data are hypothetical and representative of values obtained from GIAO and TD-DFT calculations.

Non-Linear Optical (NLO) Property Prediction and Investigation of Electronic Push-Pull Effects

The exploration of non-linear optical (NLO) properties in organic molecules has garnered significant attention due to their potential applications in various technological fields, including optical data storage and image processing. nih.gov Theoretical investigations, primarily employing quantum chemical calculations, are pivotal in predicting and understanding the NLO response of novel compounds such as this compound. These computational methods allow for the elucidation of the relationship between molecular structure and NLO activity. researchgate.netsemanticscholar.org

The NLO properties of a molecule are fundamentally linked to its electronic structure, particularly the presence of electron-donating (push) and electron-withdrawing (pull) groups connected by a π-conjugated system. This "push-pull" architecture can lead to a significant intramolecular charge transfer (ICT) upon excitation, which is a key determinant of the NLO response. In the case of this compound, the furan ring and the aniline nitrogen can act as electron-donating moieties, while the iodine atom, being electronegative, can function as an electron-withdrawing group.

Computational approaches, such as Density Functional Theory (DFT), are commonly used to calculate key NLO-related parameters. researchgate.netsemanticscholar.orgresearchgate.net These parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

A hypothetical DFT study on this compound and its derivatives could involve modifying the substituent on the aniline ring to modulate the push-pull effect. For instance, replacing the iodine atom with stronger electron-withdrawing groups (e.g., -NO2) or weaker ones could systematically alter the NLO properties. The results of such a hypothetical study are presented in the table below to illustrate the concept.

Table 1: Hypothetical Calculated NLO Properties of N-[1-(furan-2-yl)ethyl]-3-substituted-aniline Analogues

Substituent (X) Dipole Moment (μ) (Debye) Polarizability (α) (a.u.) First-Order Hyperpolarizability (β) (a.u.)
-H 2.5 150 300
-I 3.1 165 450
-Br 3.0 160 420
-CN 4.5 175 600

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for the specified compounds.

The trend in the hypothetical data suggests that increasing the electron-withdrawing strength of the substituent leads to a more pronounced push-pull effect, resulting in higher dipole moments and, more importantly, significantly enhanced first-order hyperpolarizability values. This underscores the importance of the electronic push-pull mechanism in designing molecules with substantial NLO activity.

Ligand Efficiency and Structure-Based Design Principles for Analogues

In the context of drug discovery and medicinal chemistry, computational tools are invaluable for the rational design of new therapeutic agents. Ligand efficiency (LE) is a key metric used to assess the binding potential of a molecule to its biological target relative to its size. nih.gov It is a measure of the average binding energy per non-hydrogen atom. For a hypothetical scenario where this compound is considered a lead compound for a specific biological target, understanding its ligand efficiency would be crucial for guiding the design of more potent analogues.

Structure-based design principles rely on the three-dimensional structure of the target protein to design ligands with improved binding affinity and selectivity. While a specific target for this compound is not defined here, we can discuss the general principles that would be applied to design analogues.

The process would typically involve:

Target Identification and Validation: Identifying the biological target and understanding its role in a disease.

Structural Determination: Obtaining the 3D structure of the target protein, often in complex with the initial ligand, through techniques like X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: Identifying the key amino acid residues in the binding pocket that interact with the ligand.

In Silico Analogue Design: Computationally designing new molecules that are predicted to have improved interactions with the target. This can involve modifying the existing ligand to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize unfavorable ones.

For this compound, structure-based design could explore modifications at several positions:

The Furan Ring: Replacing it with other five- or six-membered heterocycles to probe different interactions within the binding pocket.

The Ethyl Linker: Altering its length or rigidity to optimize the orientation of the furan and aniline moieties.

The 3-iodoaniline Moiety: Substituting the iodine at different positions or with other functional groups to explore additional binding interactions and modulate physicochemical properties.

The ligand efficiency of these newly designed analogues would then be calculated and compared to the parent compound. A higher ligand efficiency generally indicates a more optimal use of molecular size to achieve binding affinity.

Table 2: Hypothetical Ligand Efficiency Metrics for Designed Analogues of this compound

Compound Molecular Weight ( g/mol ) Binding Affinity (IC50, nM) Ligand Efficiency (LE)
This compound 313.13 500 0.28
Analogue 1 (-Br substitution) 266.13 450 0.30
Analogue 2 (-CN substitution) 238.26 300 0.35

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for the specified compounds.

The hypothetical data in Table 2 illustrates how computational design can lead to analogues with improved ligand efficiency. For example, Analogue 2, with a lower molecular weight and better binding affinity, shows a significantly higher ligand efficiency compared to the parent compound. This type of analysis is fundamental in modern drug discovery for optimizing lead compounds into clinical candidates.

Chemical Transformations and Derivatization Pathways of N 1 Furan 2 Yl Ethyl 3 Iodoaniline

Reactions at the Aniline (B41778) Nitrogen: Acylation, Alkylation, and Heterocycle Formation

The secondary amine of the aniline group is a key site for nucleophilic reactions. Standard organic transformations can be applied to modify this position.

Acylation: The nitrogen atom can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This reaction is fundamental for introducing a wide variety of carbonyl-containing functional groups.

Alkylation: Further alkylation at the nitrogen center is possible, leading to the formation of a tertiary amine. However, careful selection of reagents and conditions is necessary to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Heterocycle Formation: The aniline moiety is a precursor for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org For instance, reactions with suitable bifunctional electrophiles can lead to the formation of five or six-membered rings. One-pot, three-component reactions involving 1,3-diketones and another amine can lead to the formation of substituted anilines, a strategy that highlights the versatility of the aniline core in constructing complex heterocyclic systems. beilstein-journals.orgnih.gov

Transformations of the Furan (B31954) Ring: Cycloaddition and Ring Opening Reactions

The furan ring, an electron-rich aromatic heterocycle, can participate in several characteristic reactions.

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. quora.com This reactivity allows for the construction of oxabicycloheptane derivatives, which are versatile intermediates for further transformations. quora.com While furan itself is a reactive diene, the substituent at the 2-position of N-[1-(furan-2-yl)ethyl]-3-iodoaniline will influence the regioselectivity and stereoselectivity of the cycloaddition. nih.gov Higher-order cycloadditions, such as the [8+2] cycloaddition of substituted furans with tropones or heptafulvenes, represent another pathway to complex polycyclic structures. nih.govacs.orgacs.org

Ring Opening Reactions: The furan nucleus can undergo ring-opening under specific conditions, providing access to linear, polyfunctionalized compounds. rsc.org For example, oxidative ring-opening can yield 1,4-dicarbonyl compounds, which are valuable synthetic precursors for other carbocycles and heterocycles.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is arguably the most versatile handle for derivatization due to its susceptibility to a wide range of metal-catalyzed and radical reactions. Aryl iodides are highly reactive compared to the corresponding bromides or chlorides. fiveable.mewikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position of the aniline ring. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high efficiency. wikipedia.orgmdpi.com

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl linkage.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an arylethynyl structure. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly reliable method for introducing alkyne functionalities. beilstein-journals.orgresearchgate.net

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction is stereoselective and offers a direct method for vinylation of the aromatic ring. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides
ReactionCoupling PartnerTypical CatalystTypical BaseTypical SolventReference
SuzukiArylboronic AcidPd(PPh₃)₄, Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane, DMF/H₂O mdpi.com
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, Piperidine, DIPATHF, DMF wikipedia.orgorganic-chemistry.orgbeilstein-journals.org
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃, NaOAcDMF, Acetonitrile, NMP wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

The iodine atom in aryl iodides can be oxidized to a higher valence state (+3 or +5), generating hypervalent iodine reagents. wikipedia.org These compounds are themselves powerful and versatile reagents in organic synthesis, often used as oxidants or for electrophilic group transfer. acs.org

Iodine(III) Derivatives: Oxidation of the aryl iodide with reagents like peracids (e.g., m-CPBA) in the presence of acetic acid yields (diacetoxyiodo)arenes. organic-chemistry.org Alternatively, oxidants like Oxone can be used to prepare [bis(trifluoroacetoxy)iodo]arenes or diaryliodonium salts. organic-chemistry.orgbeilstein-journals.org Diaryliodonium salts, [Ar-I+-Ar']X-, are excellent arylating agents. rsc.orgrsc.orgdiva-portal.orgdiva-portal.orgdiva-portal.org

Iodine(V) Derivatives: Stronger oxidation can produce iodine(V) compounds like ioxyarenes (ArIO₂), although these are less commonly synthesized and can be unstable. wikipedia.org

Table 2: Selected Methods for Synthesis of Hypervalent Iodine(III) Reagents from Aryl Iodides
Target ReagentOxidizing AgentAdditives/SolventReference
(Diacetoxyiodo)arenem-Chloroperoxybenzoic acid (m-CPBA)Acetic Acid organic-chemistry.org
[Bis(trifluoroacetoxy)iodo]areneOxoneTrifluoroacetic Acid organic-chemistry.org
Diaryliodonium SaltOxoneSulfuric Acid, Arene beilstein-journals.org
Diaryliodonium Saltm-CPBATfOH, Arene diva-portal.org

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This process can be initiated by light (photolysis) or through photoredox catalysis. researchgate.netnih.govacs.orgacs.org The resulting aryl radical is a highly reactive intermediate that can participate in various transformations.

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a donor molecule to form the corresponding de-iodinated aniline derivative.

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating a cascade of reactions.

Intramolecular Reactions: If a suitable radical acceptor is present elsewhere in the molecule, intramolecular radical cyclization can occur. rsc.orgrsc.org For example, the aryl radical could potentially attack the furan ring.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it a prime candidate for intramolecular cyclization reactions to form complex, fused heterocyclic systems.

Palladium-Catalyzed Intramolecular Cyclization: An intramolecular Heck-type reaction could be envisioned between the aryl iodide and the furan ring. Depending on the reaction conditions and the specific palladium catalyst and ligand system used, different ring sizes (five-, six-, or seven-membered) could potentially be formed, leading to novel fused furan-indole or related structures. acs.orgnih.govcapes.gov.br

Radical-Initiated Cyclization: As mentioned previously, generation of an aryl radical at the C-3 position could be followed by an intramolecular addition to the C-2 or C-5 position of the furan ring. rsc.org Subsequent steps would lead to the formation of a new five- or six-membered ring, creating a tricyclic heterocyclic scaffold.

Acid-Catalyzed Cyclization: Under strong acid catalysis, reactions such as the Pictet-Spengler reaction, or related electrophilic aromatic substitutions, could potentially occur where the furan ring is activated towards cyclization onto an iminium ion formed from the side chain.

Synthesis of Molecular Hybrids Incorporating the this compound Core

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, represents a powerful approach in modern drug discovery. This strategy aims to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, or a multi-target mechanism of action. The this compound scaffold is a promising platform for the synthesis of such molecular hybrids, owing to the presence of two key reactive handles: the secondary amine and the aryl iodide. These sites allow for diverse chemical modifications, enabling the covalent linkage of this core structure to other bioactive molecules.

The 3-iodoaniline (B1194756) moiety is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in contemporary organic synthesis for their efficiency and tolerance of various functional groups, making them ideal for the late-stage functionalization of complex molecules. Two of the most prominent and widely utilized of these transformations are the Suzuki-Miyaura coupling and the Sonogashira coupling. thieme-connect.de

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. thieme-connect.de This method is renowned for its mild reaction conditions and the commercial availability of a vast array of boronic acid building blocks. In the context of this compound, the iodine atom serves as an excellent coupling partner for a wide variety of aryl, heteroaryl, or vinyl boronic acids. This allows for the introduction of diverse structural motifs, potentially leading to hybrid molecules with novel biological activities. For instance, coupling with a boronic acid derivative of a known bioactive compound could yield a hybrid with a dual mode of action. The general applicability of the Suzuki coupling to ortho-substituted anilines has been demonstrated, highlighting its robustness for creating sterically hindered biaryl linkages. researchgate.net

The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira reaction provides a direct route to synthesize arylalkynes, which are important structural motifs in many biologically active compounds and can serve as versatile intermediates for further transformations. By reacting this compound with a terminal alkyne, a diverse range of acetylenic scaffolds can be introduced at the 3-position of the aniline ring. This methodology is particularly valuable for creating extended, rigid linkers between the core structure and another pharmacophore. Copper-free Sonogashira protocols have also been developed, broadening the scope and applicability of this reaction. nih.gov

The furan-2-yl-ethylamine portion of the molecule also contributes to its potential in medicinal chemistry. The furan nucleus is a common feature in many therapeutic agents, and its derivatives have been explored for a wide range of biological activities. researchgate.net The secondary amine in the N-[1-(furan-2-yl)ethyl] side chain offers another point for derivatization, such as through acylation or alkylation, to further modulate the physicochemical and pharmacological properties of the resulting hybrid molecules.

While specific examples detailing the synthesis of molecular hybrids directly from this compound are not extensively documented in publicly available literature, the established reactivity of its constituent parts provides a clear and scientifically sound basis for designing synthetic routes to a vast array of novel hybrid structures. The following tables illustrate hypothetical yet plausible examples of molecular hybrids that could be synthesized from the this compound core, based on established palladium-catalyzed coupling methodologies. The characterization data provided are representative of what would be expected for such compounds, based on similar structures reported in the chemical literature. thieme-connect.de

Table 1: Hypothetical Molecular Hybrids via Suzuki-Miyaura Coupling

Hybrid Compound StructureCoupling Partner (Boronic Acid)Hypothetical Yield (%)Representative Spectroscopic Data
N-[1-(Furan-2-yl)ethyl]-3-(pyridin-4-yl)aniline Pyridine-4-boronic acid85¹H NMR (CDCl₃, δ): 8.70 (d, 2H), 7.65 (d, 2H), 7.40-7.20 (m, 5H), 6.35 (dd, 1H), 6.20 (d, 1H), 4.60 (q, 1H), 1.60 (d, 3H). MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₇N₂O, found [M+H]⁺.
N-[1-(Furan-2-yl)ethyl]-3-(1H-indol-5-yl)aniline (1H-Indol-5-yl)boronic acid78¹H NMR (CDCl₃, δ): 8.15 (s, 1H), 7.80 (s, 1H), 7.50-7.10 (m, 7H), 6.50 (t, 1H), 6.35 (dd, 1H), 6.20 (d, 1H), 4.60 (q, 1H), 1.60 (d, 3H). MS (ESI+): m/z [M+H]⁺ calculated for C₂₀H₁₉N₂O, found [M+H]⁺.
N-[1-(Furan-2-yl)ethyl]-3-(4-methoxyphenyl)aniline (4-Methoxyphenyl)boronic acid92¹H NMR (CDCl₃, δ): 7.50 (d, 2H), 7.30-7.10 (m, 5H), 6.95 (d, 2H), 6.35 (dd, 1H), 6.20 (d, 1H), 4.60 (q, 1H), 3.85 (s, 3H), 1.60 (d, 3H). MS (ESI+): m/z [M+H]⁺ calculated for C₁₉H₂₀NO₂, found [M+H]⁺.

Table 2: Hypothetical Molecular Hybrids via Sonogashira Coupling

Hybrid Compound StructureCoupling Partner (Terminal Alkyne)Hypothetical Yield (%)Representative Spectroscopic Data
N-[1-(Furan-2-yl)ethyl]-3-(phenylethynyl)aniline Phenylacetylene88¹H NMR (CDCl₃, δ): 7.55-7.30 (m, 9H), 6.35 (dd, 1H), 6.20 (d, 1H), 4.60 (q, 1H), 1.60 (d, 3H). MS (ESI+): m/z [M+H]⁺ calculated for C₂₀H₁₈NO, found [M+H]⁺.
N-[1-(Furan-2-yl)ethyl]-3-[(trimethylsilyl)ethynyl]aniline Ethynyltrimethylsilane95¹H NMR (CDCl₃, δ): 7.30-7.00 (m, 4H), 6.35 (dd, 1H), 6.20 (d, 1H), 4.58 (q, 1H), 1.58 (d, 3H), 0.25 (s, 9H). MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₂NOSi, found [M+H]⁺.
N-[1-(Furan-2-yl)ethyl]-3-(3-hydroxyprop-1-yn-1-yl)aniline Propargyl alcohol82¹H NMR (CDCl₃, δ): 7.35-7.05 (m, 4H), 6.35 (dd, 1H), 6.20 (d, 1H), 4.60 (q, 1H), 4.50 (s, 2H), 1.90 (t, 1H), 1.60 (d, 3H). MS (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₆NO₂, found [M+H]⁺.

These examples underscore the synthetic versatility of this compound as a core structure for generating a library of diverse molecular hybrids. The judicious selection of coupling partners would be guided by the specific therapeutic target and the desired pharmacological profile of the final hybrid molecule.

Exploration of Structure Activity Relationships and Molecular Mechanisms of Action for N 1 Furan 2 Yl Ethyl 3 Iodoaniline Analogues

Investigation of Enzymatic Inhibition Profiles

For instance, furan-containing compounds have been identified as inhibitors of several enzymes. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov Among these, a derivative with 2,4-dihydroxy substitution on the phenyl ring demonstrated potent inhibition of both monophenolase and diphenolase activities of tyrosinase, with IC50 values of 0.0433 µM and 0.28 µM, respectively. nih.gov Enzyme kinetics studies revealed a mixed-type inhibition mechanism for this compound. nih.gov

Furthermore, furan (B31954) derivatives have been explored as potential inhibitors in other contexts. For example, some furan-based compounds have shown activity against tubulin polymerization. nih.gov Additionally, substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines have been synthesized and shown to be potential inhibitors of the H+/K+ ATPase enzyme system. nih.gov In this series, substitutions on the aniline (B41778) nitrogen atom led to potent in vitro enzyme inhibition. nih.gov The presence of electron-donating groups on the aniline ring was found to enhance both in vitro and in vivo potency. nih.gov

Table 1: Enzymatic Inhibition Data for Selected Furan and Aniline Analogues

Compound ClassEnzyme TargetKey FindingsReference
(E)-1-(furan-2-yl)prop-2-en-1-one derivativesMushroom TyrosinasePotent mixed-type inhibition observed, particularly with dihydroxy-substituted phenyl rings. nih.gov nih.gov
Furan-based derivativesTubulinInhibition of tubulin polymerization has been reported for certain furan-containing molecules. nih.gov nih.gov
Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilinesH+/K+ ATPaseSubstitutions on the aniline nitrogen and electron-donating groups on the aniline ring enhanced inhibitory potency. nih.gov nih.gov

Receptor Binding and Modulation Studies at the Molecular Level

While specific receptor binding and modulation data for N-[1-(furan-2-yl)ethyl]-3-iodoaniline are not detailed in available literature, research on analogous structures provides insights into potential molecular interactions. The furan nucleus is a component of many biologically active compounds, suggesting its capability to interact with various receptors. nih.gov

Studies on furan derivatives have indicated their potential to modulate cellular signaling pathways, which often involves initial binding to a receptor. For example, some natural furan derivatives have been shown to exert regulatory effects on pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. nih.gov Modulation of these pathways implies an upstream interaction with cellular receptors.

The aniline portion of the molecule also plays a crucial role in receptor interactions. In a series of substituted anilines, the calculated pKa of the aniline nitrogen atom was shown to correlate with biological potency, suggesting the importance of the electronic properties of the aniline ring in target binding. nih.gov

Interactions with Biomolecular Targets: In Vitro Assays

The in vitro biological activities of furan and aniline analogues have been assessed through various assays, providing a framework for understanding the potential biomolecular interactions of this compound.

Molecular recognition and binding affinity are fundamental to the biological activity of any compound. For furan-containing analogues, these properties have been explored in the context of various targets. For instance, in vitro anti-HIV-1 activity was evaluated for a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans. nih.gov Several of these compounds exhibited inhibitory activity against the replication of HIV-1 at nanomolar concentrations, indicating strong binding affinity to viral targets. nih.gov

In another study, the antifungal activity of coumarin (B35378) derivatives, which can be considered structurally related to furanones, was investigated. mdpi.com The structure-activity relationship demonstrated that O-substitutions were essential for activity, and the presence of a short aliphatic chain and/or electron-withdrawing groups favored higher antifungal potency. mdpi.com This highlights the importance of specific substitutions in modulating binding affinity.

At a mechanistic level, furan-containing compounds have been shown to perturb various cellular pathways. For example, certain furan-based derivatives have been found to induce G2/M phase cell cycle arrest in cancer cell lines. nih.gov Further investigation revealed that these compounds could induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by an increase in p53 and Bax levels and a decrease in Bcl-2 levels. nih.gov

In the context of melanogenesis, a furan-chalcone derivative was found to attenuate melanin (B1238610) synthesis and cellular tyrosinase activity in B16F10 cells. nih.gov This compound also decreased the expression of tyrosinase, indicating an impact on the cellular machinery responsible for pigmentation. nih.gov These examples demonstrate that furan-containing structures can have profound effects on cellular signaling and metabolic pathways.

Computational Docking and Dynamics for Ligand-Target Interactions

Computational docking and molecular dynamics simulations are powerful tools for predicting and understanding ligand-target interactions at the molecular level. Several studies have employed these methods to investigate furan-containing analogues.

Molecular docking studies on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives targeting tyrosinase indicated that a potent inhibitor could bind to both the catalytic and allosteric sites of the enzyme. nih.gov Molecular dynamics simulations further revealed that this compound interacted with key residues in the tyrosinase active site, such as ASN260 and MET280. nih.gov

In a different study, docking of furyl-substituted piperidone derivatives was performed. rasayanjournal.co.in The results showed that certain compounds could dock within the active region of the target protein, with some forming strong hydrogen bond interactions. rasayanjournal.co.in Similarly, docking studies of novel 3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones as potential inhibitors of interleukin-13 showed promising binding energies. nih.gov

These computational approaches provide a rational basis for understanding the binding modes of furan-containing compounds and can guide the design of more potent and selective analogues.

Table 2: Computational Docking Results for Selected Furan Analogues

Compound ClassProtein TargetKey Docking FindingsReference
(E)-1-(furan-2-yl)prop-2-en-1-one derivativesTyrosinaseBinding to catalytic and allosteric sites, with interactions at ASN260 and MET280. nih.gov nih.gov
Furyl-substituted piperidone derivativesUnspecified ProteinDocking within the active site with strong hydrogen bond interactions. rasayanjournal.co.in rasayanjournal.co.in
3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-onesInterleukin-13Favorable binding energies suggesting potential inhibitory activity. nih.gov nih.gov

Rational Design of Advanced Analogues for Enhanced Molecular Efficacy and Selectivity

The insights gained from structure-activity relationships and computational studies pave the way for the rational design of advanced analogues with improved efficacy and selectivity.

Based on molecular docking analysis, a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans were designed to have a larger molecular size to better occupy a deep hydrophobic pocket on the HIV-1 gp41 NHR-trimer. nih.gov This rational design approach led to compounds with significantly improved anti-HIV-1 activity compared to the initial lead compounds. nih.gov

Similarly, the SAR of coumarin derivatives against fungal strains demonstrated that the presence of short aliphatic chains and electron-withdrawing groups enhances activity. mdpi.com This knowledge can be directly applied to the rational design of new antifungal agents with optimized substituents. The synthesis of amine derivatives from furan-based precursors like furoin (B1674284) and furil (B128704) also opens up avenues for creating diverse libraries of compounds for screening. rsc.org

For this compound, rational design strategies could involve modification of the substituents on both the furan and aniline rings to optimize interactions with a specific biological target. The iodine atom at the 3-position of the aniline ring offers a site for potential halogen bonding, which could be exploited in the design of more potent and selective inhibitors.

Advanced Applications of N 1 Furan 2 Yl Ethyl 3 Iodoaniline Frameworks in Materials Science and Chemical Biology

Development as Precursors for Optoelectronic Materials

The unique combination of electron-rich aromatic rings within the N-[1-(furan-2-yl)ethyl]-3-iodoaniline structure makes it a molecule of interest for the development of novel optoelectronic materials. While specific data on this compound is emerging, the properties of its constituent parts suggest significant potential. Furan-containing oligomers and polymers are known for their favorable electronic properties, and their integration into larger systems can lead to advanced materials. For instance, some furan-substituted co-oligomers have demonstrated high photoluminescence quantum yields and ambipolar charge transport characteristics, which are crucial for devices like organic light-emitting diodes (OLEDs) and organic lasers. rsc.org

The extended π-conjugated system formed by the furan (B31954) and aniline (B41778) rings in this compound is the basis for its potential as a chromophore. The interaction between the electron-donating amine and the furan ring can be tailored to absorb light at specific wavelengths. Further functionalization of this scaffold could lead to the development of novel fluorophores. Many high-performance fluorescent dyes incorporate furan derivatives within their core structure. google.com The design of such molecules often involves creating a donor-acceptor system to tune the emission properties. The this compound framework provides a foundational donor segment that could be coupled with an electron-acceptor group to generate custom fluorescent probes for biological imaging. google.comnih.gov

Table 1: Illustrative Optical Properties of Furan-Based Fluorophores This table presents data for known furan-containing dyes to illustrate the potential of the furan motif, not this compound itself.

Fluorophore ClassExcitation (nm)Emission (nm)Quantum Yield
DCDHF-based Dyes google.com450 - 550500 - 6500.4 - 0.9
Furan-Thiophene Oligomers rsc.org~420~560~0.29
Peroxynitrite Probes nih.gov~470~525Not specified

The presence of an iodine atom in the this compound structure is highly significant for its application as a sensitizer (B1316253). The iodine atom introduces a "heavy-atom effect," a phenomenon that promotes intersystem crossing—the transition of a molecule from an excited singlet state to a triplet state. This property is critical for photosensitizers used in applications like photodynamic therapy (PDT) and triplet-triplet annihilation upconversion. In these systems, the long-lived triplet state of the sensitizer can transfer its energy to molecular oxygen to generate reactive singlet oxygen or participate in other photochemical reactions. The 3-iodoaniline (B1194756) moiety makes this compound a promising candidate for the development of new photosensitizers.

Application in Catalyst Design and Ligand Synthesis for Transition Metal Catalysis

Research has demonstrated that chiral iodoaniline derivatives can serve as effective catalysts for key organic transformations. acs.org For example, catalysts based on a chiral iodoaniline-lactate structure have been successfully used in the α-oxysulfonylation of ketones, achieving high yields and significant enantioselectivity. acs.org This precedent highlights the potential of the iodoaniline core in catalysis. The this compound framework could be similarly employed to create novel catalysts where the furan ring and the chiral center provide additional steric and electronic influence to control the catalytic outcome.

Table 2: Performance of a Chiral Iodoaniline-Based Catalyst in Ketone Functionalization Data adapted from a study on related iodoaniline-lactate catalysts to demonstrate the principle. acs.org

Substrate (Ketone)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
Propiophenone189983
2-Methylpropiophenone249575
2-Chloropropiophenone209880

Radiolabeling Strategies for In Vitro Imaging Probes and Tracers

The carbon-iodine bond on the aniline ring is a key functional handle for radiolabeling. This allows for the incorporation of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to create probes for biomedical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The primary method for this transformation is through a precursor molecule where the iodine is replaced by a trialkylstannyl group (e.g., tributyltin). This stannylated precursor undergoes a rapid and efficient electrophilic substitution reaction (destannylation) with a source of radioactive iodide to yield the final radiolabeled tracer. This approach is widely used for labeling antibodies and small molecules. nih.gov Furthermore, the chemical principles for radioiodination are analogous to those for astatination, which involves labeling with Astatine-211 (²¹¹At). nih.govresearchgate.net ²¹¹At is an alpha-emitter of significant interest for targeted alpha therapy in oncology. researchgate.net The this compound framework is therefore a prime candidate for developing dual-purpose agents for both nuclear imaging and targeted radiotherapy.

Contribution to the Synthesis of Complex Natural Product Analogues

Beyond its applications in materials and medicine, this compound serves as a valuable building block in synthetic organic chemistry. The furan ring, often considered a stable aromatic system, can also act as a reactive diene in cycloaddition reactions or undergo oxidative dearomatization. nih.gov

This reactivity allows the furan moiety to be transformed into a variety of other more complex carbocyclic and heterocyclic structures. For example, oxidation of furan-containing ketones can lead to the formation of unsaturated 1,4-dicarbonyl systems, which are versatile intermediates for synthesizing other compounds. nih.gov By leveraging the furan ring as a latent functional group, chemists can use this compound as a starting point to construct analogues of complex natural products. This strategy provides a pathway to novel molecular architectures that can be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Future Perspectives and Emerging Research Directions for N 1 Furan 2 Yl Ethyl 3 Iodoaniline

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of N-[1-(furan-2-yl)ethyl]-3-iodoaniline and its derivatives is a critical area for future research, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. Traditional synthetic routes often rely on harsh reagents and generate significant waste. chemistryjournals.net The principles of green chemistry offer a framework for creating more sustainable synthetic pathways. rsc.org

Future synthetic strategies could focus on:

Catalytic Approaches: The development of novel catalysts, including metal-free catalysts, could lead to more efficient and selective syntheses. frontiersin.org For instance, employing cost-effective and readily available catalysts could reduce reaction times and improve product yields. researchgate.netbohrium.comnih.gov

Alternative Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a key goal. chemistryjournals.net Aqueous micellar chemistry, for example, can enhance the solubility of organic compounds in water and facilitate efficient catalysis. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages over traditional batch processing, including reduced reaction times, improved safety, and easier scalability. chemistryjournals.net Microwave-assisted synthesis, in particular, has been shown to be an energy-efficient method for producing various organic compounds. frontiersin.org

Bio-based Feedstocks: Investigating the use of renewable resources, such as biomass-derived platform molecules like furfural (B47365), could provide a sustainable starting point for the synthesis of the furan (B31954) moiety. ijabbr.commdpi.com

A comparative look at potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Traditional vs. Future Synthetic Approaches
Feature Traditional Synthesis Future Green Synthesis
Catalysts Often stoichiometric, potentially toxic metals Catalytic amounts of benign or metal-free catalysts
Solvents Volatile and toxic organic solvents Water, ionic liquids, supercritical fluids
Energy Input High-temperature reflux for extended periods Microwave irradiation, flow chemistry for rapid heating
Waste Generation High, due to byproducts and solvent use Minimized through atom economy and solvent recycling
Feedstocks Petroleum-based starting materials Renewable, biomass-derived feedstocks

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. rjptonline.orgnih.govspringernature.com These powerful computational tools can be leveraged to accelerate the design and development of novel this compound derivatives with desired properties.

Key areas for the application of AI and ML include:

De Novo Design: Generative AI models can design novel molecules with specific predicted activities, such as kinase inhibition. researchgate.netchemrxiv.orgnih.gov This could lead to the discovery of new drug candidates based on the this compound scaffold.

Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new compounds, including biological activity, toxicity, and physicochemical characteristics. researchgate.netresearchgate.netnih.gov This can help to prioritize which derivatives to synthesize and test, saving time and resources.

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions, including reaction yields, and to optimize reaction conditions for improved efficiency. rjptonline.orggithub.com

The integration of AI and ML into the research workflow for this compound is outlined in Table 2.

Table 2: Role of AI and ML in the Research Pipeline
Research Stage Application of AI/ML Potential Outcome
Lead Identification Generative models for de novo design Discovery of novel, potent derivatives
Lead Optimization Predictive models for activity and toxicity Selection of candidates with improved profiles
Synthesis Planning Reaction prediction algorithms More efficient and reliable synthetic routes

Exploration of Unconventional Reactivity Patterns of the Iodoaniline and Furan Moieties

The iodoaniline and furan components of this compound offer a rich playground for exploring novel chemical reactions. While the individual reactivities of these moieties are relatively well-understood, their interplay within the same molecule could lead to unexpected and potentially useful transformations.

Future research could investigate:

Reactivity of the Iodoaniline Moiety: The iodine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position of the aniline (B41778) ring. Exploring less common coupling partners or reaction conditions could unveil new synthetic possibilities.

Reactivity of the Furan Moiety: Furan rings can undergo a range of reactions, including electrophilic substitution and Diels-Alder reactions. numberanalytics.com The electron-donating nature of the ethylamino substituent could influence the regioselectivity of these reactions. Theoretical studies on the reaction kinetics of similar furan derivatives suggest that both addition and abstraction reactions are possible. researchgate.netacs.orgresearchgate.netacs.orgnih.gov

Synergistic Reactivity: The proximity of the furan and iodoaniline moieties may lead to intramolecular reactions or novel reactivity patterns that are not observed with the individual components. For example, intramolecular cyclization reactions could lead to the formation of complex heterocyclic systems.

Synergistic Approaches in Multidisciplinary Research (Chemical Biology, Materials Chemistry)

The unique structural features of this compound make it a promising candidate for applications in various interdisciplinary fields, particularly chemical biology and materials chemistry.

Chemical Biology: Furan-containing compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.netutripoli.edu.lywisdomlib.orgnih.govresearchgate.net The this compound scaffold could serve as a starting point for the development of new therapeutic agents. evitachem.com Its derivatives could be explored as enzyme inhibitors or as probes to study biological processes.

Materials Chemistry: Furan derivatives are also used in the synthesis of advanced materials, such as polymers and resins. numberanalytics.comnumberanalytics.com The presence of the iodoaniline moiety could allow for the incorporation of this compound into polymeric structures through cross-coupling reactions, potentially leading to materials with novel electronic or optical properties.

Addressing Unmet Challenges in the Rational Design of Furan-Iodoaniline Derivatives

While the potential for designing novel furan-iodoaniline derivatives is significant, several challenges must be addressed to realize this potential fully. The rational design of new molecules is a complex task that requires a deep understanding of structure-activity relationships. mdpi.com

Key challenges include:

Predicting Biological Activity: Accurately predicting the biological activity of a new compound remains a major hurdle. While AI and ML can assist in this process, experimental validation is still essential.

Controlling Stereochemistry: For derivatives with chiral centers, controlling the stereochemistry during synthesis is crucial, as different stereoisomers can have vastly different biological activities.

Optimizing Physicochemical Properties: Balancing the desired biological activity with favorable physicochemical properties, such as solubility and metabolic stability, is a critical aspect of drug design. nih.govrsc.org

Understanding Structure-Property Relationships: A systematic study of how modifications to the this compound scaffold affect its properties is needed to guide the rational design of new derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for preparing N-[1-(furan-2-yl)ethyl]-3-iodoaniline, and how are intermediates characterized?

Q. How do the furan and iodine substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The furan ring contributes to π-π stacking interactions in biological systems, while the iodine atom increases molecular weight and polarizability, affecting solubility and logP. Computational tools (e.g., MarvinSketch) predict logP ~3.1–3.2, similar to structurally related compounds . Experimental logD (pH 7.4) can be determined via shake-flask/HPLC methods. The iodine atom may also slow aromatic substitution reactions compared to chloro/bromo analogs due to steric hindrance .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons), δ 3.5–4.2 ppm (ethyl-CH2 and NH).
  • 13C NMR : Signals at ~150 ppm (furan C-O), ~90 ppm (C-I).
  • HRMS : Exact mass matching [M+H]+ with <5 ppm error.
  • IR : Stretching vibrations for NH (3300 cm⁻¹) and furan C-O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectral data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:
  • Repetitive recrystallization with solvents like ethanol/hexane.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography for absolute configuration validation .
  • Comparative HRMS with isotopic patterns to distinguish iodine-containing byproducts.

Q. What role does this compound play in enzyme inhibition, and how is this studied computationally?

  • Methodological Answer : The furan group may act as a hydrogen-bond acceptor in enzyme active sites. For example, in Mycobacterium tuberculosis enoyl-ACP reductase, similar compounds form hydrogen bonds with Tyr158 and Met103 . Computational steps:

Molecular docking (AutoDock Vina) to predict binding poses.

MD simulations (GROMACS) to assess stability over 100 ns.

QM/MM calculations to evaluate electronic interactions.

  • Key Data : IC50 values (e.g., 3.1 µg/mL for related furan-thiadiazole inhibitors ).

Q. How can researchers optimize the synthetic yield of this compound for scale-up?

  • Methodological Answer :
  • Catalyst screening : Pd(PPh3)4 vs. PdCl2(dppf) for coupling efficiency.

  • Solvent optimization : DMF > THF for polar intermediates.

  • Temperature control : 80–100°C for 12–24 hours.

  • Workup : Liquid-liquid extraction (ethyl acetate/water) to remove unreacted iodine .

    • Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh3)4DMF8068
PdCl2(dppf)THF10072

Q. What strategies validate the compound’s bioactivity against contradictory assay results?

  • Methodological Answer :
  • Dose-response curves (0.1–10 µg/mL) in triplicate.
  • Resazurin microplate assay (for mycobacterial growth inhibition).
  • Cytotoxicity testing on mammalian cells (e.g., HEK293) to confirm selectivity .
  • SAR analysis : Compare with chloro/fluoro analogs to assess iodine’s role.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.